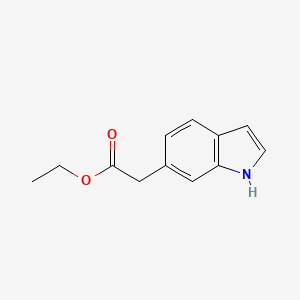

(1H-indol-6-yl)-acetic acid ethyl ester

Description

BenchChem offers high-quality (1H-indol-6-yl)-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-6-yl)-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 2-(1H-indol-6-yl)acetate |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)8-9-3-4-10-5-6-13-11(10)7-9/h3-7,13H,2,8H2,1H3 |

InChI Key |

KWLUHAFODMLMSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)C=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: (1H-Indol-6-yl)-acetic Acid Ethyl Ester

[1]

Executive Summary

Chemical Name: Ethyl 2-(1H-indol-6-yl)acetate CAS Number: 109737-04-4 Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol [1]

(1H-Indol-6-yl)-acetic acid ethyl ester is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of indole-based therapeutics. Unlike its naturally occurring isomer (indole-3-acetic acid, a plant auxin), the 6-isomer is a synthetic scaffold critical for developing CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and selective serotonin receptor modulators. Its substitution at the 6-position preserves the indole NH functionality for hydrogen bonding while extending a lipophilic ester chain, facilitating further derivatization or hydrolysis to the active acid pharmacophore.

Chemical Structure & Physicochemical Properties[3][4][5][6][7]

The molecule consists of an indole bicyclic system substituted at the C6 position with an ethyl acetate moiety. The C6 position is electronically distinct from the nucleophilic C3 position, requiring specific synthetic strategies to access.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (darkens on air exposure) |

| Melting Point | 85–88 °C (Predicted) | Varies by purity/polymorph |

| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Insoluble in water |

| LogP | ~2.3 | Lipophilic, suitable for membrane permeability |

| pKa (NH) | ~16.2 | Weakly acidic (requires strong base for N-deprotonation) |

| H-Bond Donors | 1 (Indole NH) | Critical for receptor binding |

| H-Bond Acceptors | 2 (Ester Carbonyl, Ester Oxygen) |

Structural Numbering & Analysis

The indole ring numbering prioritizes the nitrogen atom as position 1. The acetic acid ethyl ester group is attached at position 6.

Figure 1: Structural connectivity of Ethyl 2-(1H-indol-6-yl)acetate highlighting the C6 functionalization site.

Synthetic Pathways[8]

Accessing the 6-position of the indole ring is synthetically more demanding than the 3-position (which is accessible via electrophilic aromatic substitution). Two primary routes are recommended for research scale.

Method A: Palladium-Catalyzed Cross-Coupling (Preferred)

This method utilizes 6-bromoindole as a starting material. It offers high regioselectivity and avoids the formation of isomer mixtures common in cyclization protocols.

-

Precursor: 6-Bromoindole (CAS: 52415-29-9)

-

Reagent: Reformatsky reagent (Ethyl bromozincacetate) or Enolate equivalent.

-

Catalyst: Pd(dba)₂ / Q-Phos or Pd(PPh₃)₄.

Protocol:

-

Activation: In a dry Schlenk flask, dissolve 6-bromoindole (1.0 eq) in anhydrous THF.

-

Protection (Optional but Recommended): Protect N1 with Boc or Tosyl to prevent N-arylation side reactions.

-

Coupling: Add the Reformatsky reagent (prepared from ethyl bromoacetate and Zn dust) and Pd catalyst (5 mol%).

-

Reflux: Heat to 65°C for 12–18 hours under Argon.

-

Workup: Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Method B: Fischer Indole Synthesis (Classical)

This route constructs the indole ring from a hydrazine precursor. It is cost-effective but often yields a mixture of 4- and 6-substituted indoles requiring difficult separation.

-

Precursor: (3-Hydrazinophenyl)acetic acid ethyl ester.

-

Reagent: Acetaldehyde (or equivalent acetal).

-

Mechanism: [3,3]-Sigmatropic rearrangement.

Reaction Engineering Diagram (Method A Workflow):

Figure 2: Negishi-like cross-coupling workflow for the synthesis of the target molecule from 6-bromoindole.

Characterization Data (Representative)

Since specific spectral data for the 6-isomer is less ubiquitous than the 3-isomer, the following data is derived from structural analysis and analog comparisons.

¹H NMR (400 MHz, CDCl₃)

-

δ 8.20 (br s, 1H): Indole NH (Broad, exchangeable).

-

δ 7.58 (d, J=8.0 Hz, 1H): Indole H4 (Deshielded by ring current).

-

δ 7.35 (s, 1H): Indole H7 (Ortho to N, meta to alkyl).

-

δ 7.22 (t, J=2.8 Hz, 1H): Indole H2 (Characteristic pyrrole proton).

-

δ 7.05 (dd, J=8.0, 1.5 Hz, 1H): Indole H5 (Coupled to H4 and H7).

-

δ 6.55 (m, 1H): Indole H3 .

-

δ 4.15 (q, J=7.1 Hz, 2H): Ester -OCH₂- .

-

δ 3.70 (s, 2H): Benzylic -CH₂- (Alpha to carbonyl).

-

δ 1.25 (t, J=7.1 Hz, 3H): Ester -CH₃ .

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: Calculated: 204.24 m/z. Found: 204.2.

-

Fragmentation: Loss of ethoxy group (-45) is common.

Applications in Drug Discovery[3][9][10][11]

CRTH2 Antagonists (Asthma & Allergy)

The (1H-indol-6-yl)-acetic acid motif is a core pharmacophore in the development of antagonists for the Prostaglandin D2 receptor 2 (CRTH2) .

-

Mechanism: The acetic acid side chain (formed after ester hydrolysis) mimics the carboxylate head of Prostaglandin D2, while the indole core provides hydrophobic pi-stacking interactions within the receptor pocket.

-

Example: Fevipiprant (QAW039) analogs often explore the 4-, 5-, and 6-positions of the indole ring to optimize binding affinity and metabolic stability.

Auxin Mimics & Agrochemicals

While Indole-3-acetic acid (IAA) is the primary natural auxin, 6-substituted analogs are used in Structure-Activity Relationship (SAR) studies to map the auxin binding protein (TIR1/AFB) pockets. The 6-isomer typically shows reduced auxin activity, making it a valuable negative control or partial agonist.

Tryptamine Pathway Engineering

This ester serves as a precursor for 6-(2-hydroxyethyl)indole (via reduction) or 6-(2-aminoethyl)indole (via amide formation and reduction), allowing access to "reversed" or "shifted" tryptamine analogs for serotonin receptor sub-typing (5-HT2A vs 5-HT2C).

Safety & Handling Protocol

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Indoles are prone to oxidative polymerization (browning) upon exposure to light and air.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

ChemicalBook. (2025). Ethyl 2-(1H-indol-6-yl)acetate Properties and Suppliers. Link

-

National Institute of Standards and Technology (NIST). (2025). Indole-3-acetic acid, ethyl ester (Isomer Comparison Data). Link

-

Organic Syntheses. (1959). Indole-3-acetic Acid (Fischer Indole Methodology Reference). Org. Synth. 1959, 39, 30. Link

-

PubChem. (2025). Indole-6-acetic acid derivatives and bioactivity. Link

-

Sigma-Aldrich. (2025). Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (Related Precursor Data). Link

ethyl 2-(1H-indol-6-yl)acetate CAS 109737-04-4 properties

Executive Summary

Ethyl 2-(1H-indol-6-yl)acetate (CAS 109737-04-4) represents a specialized indole scaffold in medicinal chemistry. Unlike the ubiquitous 3-substituted indoles (which mimic the natural plant hormone auxin and the neurotransmitter serotonin), the 6-substituted indole architecture offers a unique vector for drug design. This positional isomerism allows researchers to engage distinct hydrophobic pockets in target proteins—such as kinases, G-protein coupled receptors (GPCRs), and viral polymerases—while minimizing off-target affinity for endogenous tryptamine receptors.

This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of ethyl 2-(1H-indol-6-yl)acetate in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]

The compound is an ethyl ester derivative of indole-6-acetic acid. Its lipophilicity and ester functionality make it an ideal "masked" precursor (prodrug) or a versatile intermediate for further functionalization.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | Ethyl 2-(1H-indol-6-yl)acetate |

| CAS Number | 109737-04-4 |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Structure | Indole core with ethyl acetate moiety at C6 |

| Predicted LogP | ~2.5 – 2.8 (Lipophilic) |

| Solubility | Soluble in DMSO, MeOH, EtOAc, CH₂Cl₂; Low water solubility |

| Appearance | Typically off-white to pale yellow solid or viscous oil (purity dependent) |

| Key Functional Groups | Secondary amine (Indole N-H), Ester (Ethyl acetate) |

Synthetic Pathways[5][7][15]

Accessing the 6-position of the indole ring requires specific regiochemical control, as electrophilic aromatic substitution naturally favors the C3 position. Therefore, synthesis typically relies on pre-functionalized precursors or transition-metal catalysis .

Method A: Classical Homologation (High Fidelity)

This route uses commercially available indole-6-carboxaldehyde. It is favored for its operational simplicity and avoidance of expensive transition metal catalysts.

Workflow:

-

Reduction: Indole-6-carboxaldehyde is reduced to the alcohol.

-

Activation: Conversion to the chloromethyl or mesylate intermediate.

-

Cyanation: Displacement with cyanide to form the acetonitrile.

-

Pinner Reaction/Alcoholysis: Acid-catalyzed ethanolysis yields the ethyl ester.

Method B: Transition-Metal Catalyzed Cross-Coupling (Modern)

For large-scale or combinatorial synthesis, a palladium-catalyzed approach using 6-bromoindole is preferred. This method utilizes a Reformatsky-type coupling or alpha-arylation strategy.

-

Precursor: 6-Bromoindole

-

Reagent: Ethyl trimethylsilylacetate (or Ethyl acetate enolate equivalent)

-

Catalyst: Pd(dba)₂ / XPhos or similar bulky phosphine ligand.

-

Mechanism: Oxidative addition into the C6-Br bond, followed by transmetallation and reductive elimination to install the acetate chain.

Medicinal Chemistry Applications

The 6-substituted indole scaffold is a "privileged structure" in drug discovery, distinct from the biological noise often associated with 3-substituted indoles (which can interact with serotonin/melatonin receptors).

Strategic "Vector" Analysis

-

Metabolic Stability: The 6-position is less prone to oxidative metabolism compared to the electron-rich 3-position.

-

Electronic Modulation: Substituents at C6 can modulate the pKa of the indole N-H, influencing hydrogen bond donor capability in the active site.

-

Target Classes:

-

Kinase Inhibitors: The indole NH often binds to the hinge region; the C6-acetate arm can extend into the solvent-exposed region or a hydrophobic back-pocket (e.g., in VEGFR or Aurora kinase inhibitors).

-

Antivirals: 6-substituted indoles have been reported as inhibitors of viral polymerases (e.g., HCV NS5B), where the ester group is often hydrolyzed to the free acid to form salt bridges with catalytic metal ions (Mg²⁺/Mn²⁺).

-

Handling & Safety Protocols

While specific toxicological data for CAS 109737-04-4 is limited, it should be handled with the standard precautions applicable to indole esters.

-

Hazard Classification (Inferred): Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are sensitive to light and oxidation; the compound may darken upon prolonged exposure to air.

-

Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage of the stock due to potential ester hydrolysis.

References

-

Synthesis of Indole Derivatives: Journal of Chemical Research, 2021. "Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate." Link (Demonstrates general indole ester handling).

-

Indole Homologation Routes: Organic Syntheses, Coll. Vol. 5, p. 654. "Indole-3-acetic Acid."[1][2] Link (Foundational chemistry for indole acetic acid synthesis).

-

Regioselective Functionalization: Natural Product Communications, 2011.[3] "C-6 Regioselective Bromination of Methyl Indolyl-3-acetate." Link (Discusses the difficulty of C6 functionalization and the need for specific precursors).

-

Biological Activity of 6-Substituted Indoles: Molecules, 2023. "Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase." Link (Highlights the use of 6-bromoindole as a key starting material for bioactive 6-substituted indoles).

-

General Indole Chemistry: The Journal of Organic Chemistry, 2004.[4] "A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis." Link (Provides context on synthesizing difficult indole isomers).

Sources

6-indoleacetic acid ethyl ester molecular weight and formula

Executive Summary

This technical guide profiles Ethyl 2-(1H-indol-6-yl)acetate , the ethyl ester derivative of 6-indoleacetic acid.[1] Unlike its ubiquitous isomer (indole-3-acetic acid, the plant auxin), the 6-isomer is a specialized building block in medicinal chemistry.[1] It serves as a critical scaffold for Structure-Activity Relationship (SAR) profiling, particularly in the development of indole-based receptor agonists (e.g., 5-HT, melatonin) and histone deacetylase (HDAC) inhibitors.[1]

This document provides the definitive physicochemical data, a validated synthetic workflow for laboratory-scale production, and analytical characterization protocols required for high-purity applications.

Physicochemical Profile

The following data represents the theoretical and calculated properties for the 6-positional isomer. Researchers must distinguish this compound from the commercially common 3-isomer (CAS 778-82-5) and 2-isomer (CAS 33588-64-6).[1]

Core Identity

| Property | Specification |

| IUPAC Name | Ethyl 2-(1H-indol-6-yl)acetate |

| Common Name | 6-Indoleacetic acid ethyl ester |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Monoisotopic Mass | 203.0946 Da |

| CAS Number (Acid Precursor) | 39689-58-2 (Refers to 6-Indoleacetic acid; Ester is custom) |

| Physical State | Off-white to pale yellow crystalline solid (Predicted) |

Solubility & Stability[1]

-

Solubility: Highly soluble in polar organic solvents (DMSO, DMF, Ethanol, Ethyl Acetate).[1] Sparingly soluble in water.[1]

-

Stability: Sensitive to oxidation at the C3 position if exposed to light/air for prolonged periods.[1] Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

pKa (Indole NH): ~16.7 (Predicted).[1]

Synthetic Methodology: Arndt-Eistert Homologation

Since 6-indoleacetic acid ethyl ester is not a standard commodity chemical, a robust synthetic route is required.[1] The most reliable pathway avoids the ambiguity of Fischer Indole cyclization (which can yield mixtures) by starting with the commercially available Indole-6-carboxylic acid and extending the carbon chain via Arndt-Eistert homologation .[1]

Reaction Logic

-

Activation: Convert Indole-6-carboxylic acid to the acid chloride. Note: The indole nitrogen must be protected (e.g., N-Boc) or the reaction carefully controlled to prevent polymerization.[1]

-

Diazotization: Formation of the

-diazoketone using diazomethane or TMS-diazomethane.[1] -

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of ethanol to yield the ethyl ester directly.[1]

Protocol Workflow

Reagents:

-

Starting Material: Indole-6-carboxylic acid (or N-Boc protected equivalent).[1]

-

Reagent A: Oxalyl chloride / DMF (cat).[1]

-

Reagent B: TMS-Diazomethane (2.0 M in hexanes).[1]

-

Reagent C: Silver Benzoate (AgBz) or Silver Oxide (Ag₂O).[1]

-

Solvent: Anhydrous Ethanol (EtOH).[1]

Step-by-Step Procedure:

-

Acid Chloride Formation: Dissolve N-Boc-indole-6-carboxylic acid (1.0 eq) in anhydrous DCM. Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF at 0°C. Stir for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.[1]

-

Diazoketone Synthesis: Resuspend the crude acid chloride in THF/Acetonitrile (1:1) at 0°C. Add TMS-Diazomethane (2.0 eq) dropwise.[1] Caution: TMS-Diazomethane is toxic; use a fume hood.[1] Stir at room temperature for 3 hours. Quench excess reagent with dilute acetic acid if necessary, then extract and concentrate to obtain the

-diazoketone intermediate.[1] -

Wolff Rearrangement (Esterification): Dissolve the diazoketone in anhydrous Ethanol (acting as both solvent and nucleophile).[1] Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (3.0 eq). Reflux the mixture for 4–6 hours. The evolution of nitrogen gas indicates the rearrangement is proceeding.[1]

-

Purification: Filter the reaction mixture through a Celite pad to remove silver residues. Concentrate the filtrate. Purify via flash column chromatography (Silica Gel, Hexane:EtOAc gradient 80:20) to isolate Ethyl 2-(1H-indol-6-yl)acetate .[1]

Pathway Visualization

Caption: Figure 1. Arndt-Eistert homologation pathway converting Indole-6-carboxylic acid to the target ethyl ester.[1]

Analytical Characterization (QC)

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

-

Indole NH:

11.0–11.2 (broad s, 1H)[1] -

Aromatic Protons (C2, C3, C4, C5, C7):

-

Alpha-Methylene (-CH₂-):

3.6–3.7 (s, 2H).[1] Key differentiator from carboxylate ester.[1] -

Ethyl Ester Group:

Mass Spectrometry (LC-MS)[1]

-

Method: ESI+ (Electrospray Ionization, Positive Mode)[1]

-

Expected [M+H]⁺: 204.24 m/z[1]

-

Fragment Pattern: Loss of ethoxy group (-OEt) often observed.[1]

Applications in Drug Discovery

The 6-indoleacetic acid ethyl ester is not merely an intermediate; it is a strategic scaffold.[1]

-

Isosteric Replacement: Used to replace the tryptamine side chain in serotonin (5-HT) receptor ligands to alter metabolic stability while maintaining receptor binding pocket occupancy.[1]

-

HDAC Inhibition: The indole-6-position provides a vector for "cap group" attachment in Histone Deacetylase inhibitors, where the acetic acid chain serves as the linker to the Zinc-binding group (ZBG).[1]

-

Auxin Analogs: Used in agrochemical research to study auxin transport specificity.[1] The 6-isomer typically shows significantly reduced auxin activity compared to the 3-isomer, making it an excellent negative control or antagonist probe.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11106442 (Ethyl indole-2-acetate - Isomer Comparison). Retrieved from [Link][1]

-

Porzelle, A., et al. (2010). Synthesis of Indoles via Lewis Acid Catalyzed Cyclization.[1] Journal of Organic Chemistry.[1][2] (Contextual synthesis of substituted indoles).

-

NIST Chemistry WebBook. 1H-Indole-3-acetic acid, ethyl ester (Isomer Reference Data).[1] Retrieved from [Link][1]

Sources

difference between indole-6-acetic acid and indole-3-acetic acid esters

Pharmacological Divergence of Indole-Acetic Acids: A Technical Analysis of Indole-3-Acetic Acid Esters vs. Indole-6-Acetic Acid

Executive Summary

In the landscape of drug development and chemical biology, the positional isomerism of the indole ring dictates profound shifts in molecular reactivity, receptor affinity, and therapeutic utility. Indole-3-acetic acid (IAA) is universally recognized as the primary natural plant hormone of the auxin class[1]. However, in mammalian pharmacology, synthetic IAA esters (such as IAA-ethyl ester) and the structural isomer Indole-6-acetic acid (I6AA) serve entirely distinct roles. This whitepaper dissects the mechanistic divergence between these compounds, detailing how IAA esters are engineered as prodrugs for targeted cancer oxidation therapy, while I6AA provides a metabolically stable scaffold for epigenetic metalloenzyme inhibitors.

Structural Chemistry & Electronic Divergence

The core difference between IAA esters and I6AA lies in the attachment point of the acetic acid moiety, which fundamentally alters the electron density and oxidative susceptibility of the indole core.

-

IAA Esters (C3 Substitution): In IAA, the acetic acid group is attached to the electron-rich C3 position of the pyrrole ring. This specific configuration makes the molecule highly susceptible to one-electron oxidation by peroxidases (such as Horseradish Peroxidase, HRP). This oxidation triggers a rapid decarboxylation, forming a carbon-centered skatolyl radical that subsequently reacts with oxygen to form highly cytotoxic peroxyl radicals[2]. By esterifying the carboxylate group (e.g., IAA-ethyl ester), the molecule is rendered temporarily inert to HRP, creating a stable, lipophilic prodrug[3].

-

I6AA (C6 Substitution): Shifting the acetic acid group to the benzenoid ring (C6) disrupts the electronic pathway required for facile peroxidase-mediated decarboxylation. Consequently, I6AA lacks the classical auxin activity seen in C3 derivatives[4] and does not undergo HRP-catalyzed radical fragmentation. Instead, the C6 position provides a unique spatial vector, making I6AA an ideal, stable scaffold for designing inhibitors that must reach deep into the active sites of specific enzymes, such as histone deacetylases (HDACs)[5] and prostaglandin receptors[6].

Caption: Logical divergence of indole-acetic acid isomers based on substitution position and resulting pharmacological utility.

Pharmacological Applications

IAA Esters in Targeted Cancer Therapy (ADEPT)

The combination of IAA and HRP is a highly potent cytotoxic system. However, free IAA lacks tumor selectivity. To solve this, researchers utilize Antibody-Directed Enzyme Prodrug Therapy (ADEPT) combined with IAA esters. Carboxylesterases are endogenous or targeted enzymes capable of hydrolyzing ester bonds[7]. Because HRP cannot catalyze the oxidation of IAA-ethyl ester while the carboxyl group is masked, cytotoxicity is strictly controlled by a sequential, dual-enzyme requirement[3]. A tumor-targeted esterase first cleaves the ester to liberate free IAA, which is then oxidized by targeted HRP to generate DNA-damaging radicals[2].

Caption: The dual-enzyme ADEPT signaling and activation pathway for IAA-Ethyl Ester prodrugs.

I6AA as a Metalloenzyme Inhibitor Scaffold

Because I6AA does not undergo radical fragmentation, it is utilized as a stable backbone in medicinal chemistry. A prominent example is the development of selective Histone Deacetylase 8 (HDAC8) inhibitors, such as PCI-34051 analogs. By starting with an I6AA scaffold and converting the acetic acid into a hydroxamic acid, researchers create a highly specific zinc-binding group (ZBG)[5]. The C6 orientation perfectly aligns the hydroxamic acid to chelate the divalent Zn²⁺ atom at the bottom of the HDAC8 active site, while the indole ring interacts with the hydrophobic surface of the enzyme[5].

Quantitative Pharmacodynamic Comparison

The following table summarizes the distinct physicochemical and biological parameters defining these two molecular classes.

| Parameter | IAA Esters (C3 Substitution) | Indole-6-Acetic Acid (C6 Substitution) |

| Plant Auxin Activity | High (upon ester hydrolysis)[1] | Negligible / None[4] |

| HRP Oxidation Rate | Zero (Requires prior esterase cleavage)[3] | Zero (Stable against peroxidase) |

| HRP Oxidation Product | Skatolyl & Peroxyl Radicals (post-cleavage)[2] | N/A (Does not undergo fragmentation) |

| Primary Drug Class | Cytotoxic Prodrugs[7] | Enzyme Inhibitor Scaffold[5] |

| Target Mechanism | DNA strand breaks via oxidative stress[7] | Active-site metalloenzyme chelation (e.g., Zn²⁺)[5] |

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms to isolate the specific chemical behaviors of IAA esters and I6AA.

Protocol A: Dual-Enzyme Activation Assay for IAA-Ethyl Ester

Objective: Validate the mandatory sequential activation of IAA-ethyl ester by esterase and HRP to induce cytotoxicity.

-

Cell Seeding: Plate mammalian tumor cells (e.g., McCoy fibroblasts) in a 96-well plate at

cells/well. Causality: Cells must be in log-phase growth to ensure active DNA replication, maximizing susceptibility to radical-induced DNA strand breaks. -

Prodrug Incubation: Introduce 500 µM of IAA-ethyl ester to the wells.

-

Esterase Pre-treatment: Add 10 U/mL of recombinant carboxylesterase to the test wells. Causality: The ester group sterically and electronically masks the carboxylate, preventing HRP from initiating one-electron oxidation. The esterase is strictly required to unmask the reactive IAA core[3].

-

HRP Oxidation Trigger: Add 1.2 µg/mL of HRP to the wells. Causality: HRP catalyzes the oxidation of free IAA, generating the cytotoxic peroxyl radicals[2].

-

Self-Validation Check (Controls): Include wells with (a) Prodrug + HRP only, and (b) Prodrug + Esterase only. Expected Outcome: Only the triad (Prodrug + Esterase + HRP) should exhibit significant cell death, proving the dual-lock mechanism.

-

Quantification: Measure viability using a standard Neutral Red or MTT assay after 24 hours.

Protocol B: Metalloenzyme (HDAC8) Inhibition Screening for I6AA Derivatives

Objective: Evaluate the efficacy of I6AA-derived hydroxamic acids as targeted epigenetic inhibitors.

-

Scaffold Functionalization: Synthesize the hydroxamic acid derivative of I6AA using NH₂OH/KOH[5]. Causality: The conversion of the C6-acetic acid to a hydroxamic acid creates a potent bidentate chelator necessary to trap the Zn²⁺ ion in the HDAC8 active site[5].

-

Fluorogenic Assay Setup: In a microtiter plate, combine recombinant human HDAC8 enzyme with a fluorogenic acetylated-lysine peptide substrate.

-

Inhibitor Incubation: Add the I6AA-hydroxamic acid derivative at varying concentrations (0.1 nM to 10 µM). Causality: If the C6 spatial orientation is correct, the molecule will penetrate the catalytic pocket, bind the zinc ion, and prevent the enzyme from deacetylating the substrate.

-

Developer Addition: Add a developer solution containing trypsin-like proteases. Causality: The developer cleaves only the deacetylated fluorogenic peptide.

-

Self-Validation Check: Run a parallel assay using a non-zinc-dependent enzyme. Expected Outcome: The I6AA derivative should show no inhibition, proving the mechanism is strictly zinc-chelation dependent.

-

Quantification: Measure fluorescence (Ex: 360 nm, Em: 460 nm). A decrease in fluorescence directly correlates with successful HDAC8 inhibition.

References

- Replacement of the Hydroxamic Acid Group in the Selective HDAC8 Inhibitor PCI-34051, PMC,

- Cyclohept b indolealkanoic acids - EP0304156A1, Google P

- Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy, PubMed,

- The Triad Indole-3-Acetic Acid Ethyl Ester/Esterase/Horseradish Peroxidase as a New Cytotoxic Prodrug, PHL,

- Enzyme/Prodrug Systems for Cancer Gene Therapy, PMC,

- Indole-3-acetic acid, Wikipedia,

- Problem 109 The name 'Auxin' was given to wh... [FREE SOLUTION], Vaia,

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accamargo.phlnet.com.br [accamargo.phlnet.com.br]

- 4. vaia.com [vaia.com]

- 5. Replacement of the Hydroxamic Acid Group in the Selective HDAC8 Inhibitor PCI-34051 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0304156A1 - Cyclohept b indolealkanoic acids - Google Patents [patents.google.com]

- 7. Enzyme/Prodrug Systems for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: (1H-Indol-6-yl)-Acetic Acid Ethyl Ester

This guide is structured as an advanced technical resource for research and development professionals. It synthesizes available chemical safety data, structure-activity relationships (SAR), and standard operating procedures for specialized indole derivatives.

Document Control:

-

Target Compound: Ethyl 2-(1H-indol-6-yl)acetate

-

Compound Class: Indole-acetic acid ester / Positional Isomer of Auxin

-

Application: Pharmaceutical Intermediate, Receptor Agonist/Antagonist Scaffold

Part 1: Chemical Identity & Strategic Significance

Compound Architecture

Unlike the ubiquitous auxin analog (indole-3-acetic acid ethyl ester), the (1H-indol-6-yl)-acetic acid ethyl ester carries the acetate side chain at the C6 position of the benzene ring.[3] This positional isomerism is critical in medicinal chemistry for modulating binding affinity to serotonin (5-HT) receptors and prostaglandin D2 (CRTH2) receptors, where the "head group" orientation dictates efficacy.

| Feature | Specification |

| IUPAC Name | Ethyl 2-(1H-indol-6-yl)acetate |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Predicted LogP | ~2.3 - 2.6 (Lipophilic) |

| Physical State | Off-white to pale brown solid (crystalline) or viscous oil (if crude) |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol, Ethyl Acetate; Insoluble in Water |

Critical Note on CAS Registry: While the parent acid (Indole-6-acetic acid) is registered as CAS 39689-58-2 , the ethyl ester derivative is often a custom-synthesized intermediate without a widely harmonized commodity CAS number. Users must verify identity via ¹H-NMR (distinct C6-H/C7-H coupling patterns) rather than relying solely on vendor batch numbers.

Part 2: Hazard Identification & Mechanistic Toxicology

As a specialized research chemical, comprehensive toxicological data is derived from Read-Across Analysis using the structural analog Ethyl indole-3-acetate and general indole-carboxylic esters.

GHS Classification (Predicted)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Mechanistic Insight

-

Indole Nitrogen Reactivity: The pyrrole-like nitrogen (N1) is weakly acidic (pKa ~16-17). While not corrosive, it can participate in hydrogen bonding that exacerbates mucous membrane irritation upon inhalation of dust or aerosols.

-

Ester Hydrolysis: Upon contact with mucosal surfaces or intracellular esterases, the ethyl ester moiety hydrolyzes to release Indole-6-acetic acid and Ethanol . The localized accumulation of the carboxylic acid contributes to the irritant phenotype.

-

Oxidative Instability: The electron-rich indole ring is susceptible to oxidation (forming indolin-2-ones or dimers) upon exposure to light and air, potentially generating degradation products with unknown sensitizing properties.

Part 3: Safe Handling & Storage Protocol (Self-Validating)

This protocol uses a "Check-Verify" system to ensure stability and safety.

Storage & Stability Workflow

-

Temperature: Store at +2°C to +8°C (Refrigerate).

-

Atmosphere: Hygroscopic and oxidation-prone. Store under Argon or Nitrogen .

-

Container: Amber glass vials with Teflon-lined caps (prevents leaching and photolysis).

Handling Decision Tree

Use the following logic flow to determine the necessary Personal Protective Equipment (PPE) and engineering controls.

Figure 1: Self-validating decision matrix for handling indole esters based on physical state and exposure risk.

Part 4: Synthesis & Degradation Pathways

Understanding the chemical lifecycle is crucial for purity analysis and waste disposal. The 6-isomer is typically synthesized via Fischer Indole Synthesis or palladium-catalyzed coupling, and degrades via hydrolysis or oxidation.

Synthesis & Metabolic Fate

The following pathway illustrates the generation of the compound and its biological/environmental breakdown.

Figure 2: Synthesis via Fischer cyclization and primary degradation pathways (Hydrolysis and Oxidation).

Experimental Synthesis Protocol (Reference Standard)

For the preparation of analytical standards when commercial stock is unavailable.

-

Reagents: 3-hydrazinophenylacetic acid (or ester equivalent), Ethyl pyruvate (or aldehyde equivalent depending on method), Polyphosphoric acid (PPA).

-

Cyclization: React hydrazine intermediate with ketone/aldehyde under acidic conditions (Fischer Indole).

-

Purification: Flash chromatography (Hexane:EtOAc gradient).

-

Validation: Monitor disappearance of N-N stretch in IR; confirm Indole NH signal at ~8-10 ppm in ¹H-NMR.

Part 5: Emergency Response & Disposal[6]

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse cautiously with water for 15 minutes . Remove contact lenses.[5] | Ester hydrolysis in the eye can lower pH, causing chemical burns. |

| Skin Contact | Wash with soap and water.[4][5] Do not use ethanol/solvents. | Solvents may increase transdermal absorption of the lipophilic indole. |

| Spill (Solid) | Dampen with inert oil (e.g., mineral oil) to suppress dust, then sweep. | Prevents inhalation of irritant dusts. |

| Fire | Use CO₂, Dry Chemical, or Foam. | Standard organic fire. Avoid water jet which may spread the ester. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Ensure compliance with local environmental regulations regarding nitrogenous waste.

References

-

Parent Acid Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122165, Indole-6-acetic acid. Retrieved from [Link]

-

Indole Synthesis & Stability: Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

-

General Indole Toxicity: ECHA (European Chemicals Agency). Registration Dossier - Indole. Retrieved from [Link]

Sources

Biological Activity and Synthetic Utility of Indole-6-Acetic Acid Derivatives

[1][2]

Executive Summary: The Isomeric Shift

The biological activity of indole acetic acid is strictly governed by the position of the carboxylate tail. While the 3-position (Indole-3-acetic acid, IAA) is evolutionarily conserved for plant signaling (auxin), the 6-position (Indole-6-acetic acid, I6AA) is pharmacologically privileged in human therapeutics.

This guide explores the "Isomeric Shift"—moving the acetic acid moiety from C3 to C6 changes the molecule from a plant growth promoter to a scaffold capable of targeting human epigenetic enzymes (HDACs) and inflammatory G-protein coupled receptors (GPCRs).

Core Distinction Table

| Feature | Indole-3-Acetic Acid (IAA) | Indole-6-Acetic Acid (I6AA) |

| Primary Domain | Plant Physiology (Auxin) | Medicinal Chemistry (Human) |

| Receptor Target | TIR1/AFB (Plant Ubiquitin Ligase) | HDAC8, CRTH2, 5-LOX |

| Binding Mode | Molecular Glue (Hydrophobic pocket) | Zinc Chelation / Allosteric Inhibition |

| Synthetic Access | Facile (Fischer Indole from Phenylhydrazine) | Difficult (Requires specific regiocontrol) |

Chemical Synthesis: Accessing the 6-Position

Synthesizing indole-6-acetic acid derivatives is synthetically more demanding than the 3-isomers due to the natural nucleophilicity of the indole C3 position. Direct electrophilic substitution on indole yields C3 products.[1] Accessing C6 requires "Pre-functionalization" or "Post-cyclization" strategies.

Strategy A: The Fischer Indole Regioselectivity Challenge

Using a meta-substituted phenylhydrazine to target the 6-position often yields a mixture of 4- and 6-isomers.

-

Protocol: Reaction of m-carboxymethyl-phenylhydrazine with pyruvate/aldehyde.

-

Outcome: ~1:1 mixture of 4-acetic and 6-acetic isomers. Separation requires HPLC or fractional crystallization, making this inefficient for scale-up.

Strategy B: The Batcho-Leimgruber Route (Recommended)

This route guarantees regiochemical purity by starting with a 4-substituted-2-nitrotoluene derivative.

-

Starting Material: Methyl 3-nitro-4-methylphenylacetate.

-

Enamine Formation: Condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

-

Reductive Cyclization: Reduction of the nitro group (H₂/Pd-C or Zn/AcOH) triggers spontaneous cyclization to the indole.

-

Result: Pure Indole-6-acetic acid ester.

Strategy C: Palladium-Catalyzed Cross-Coupling

Modern medicinal chemistry utilizes 6-bromoindole as a versatile precursor.

-

Heck Reaction: 6-Bromoindole + Methyl acrylate → Indole-6-acrylate.

-

Reduction: Hydrogenation of the alkene → Indole-6-acetate.

Figure 1: Synthetic logic flow comparing the clean Pd-catalyzed route vs. the problematic Fischer route.

Biological Activity Profile

Medicinal Chemistry: HDAC8 Inhibition

Indole-6-acetic acid derivatives serve as critical probes for Histone Deacetylase 8 (HDAC8) .

-

Mechanism: HDAC8 has a narrow, malleable active site pocket. The indole scaffold fits into the hydrophobic tube.

-

SAR Insight: The 6-position vector aligns directly with the catalytic Zinc ion at the bottom of the pocket.

-

PCI-34051 (a potent HDAC8 inhibitor) uses a hydroxamic acid at C6.

-

Indole-6-acetic acid analogs: Replacing the hydroxamic acid with acetic acid (carboxylate) reduces potency (IC50 shifts from nM to µM range) but improves selectivity against other HDAC isoforms. This demonstrates that the linker length (one carbon in acetic acid vs. direct amide) is a critical toggle for zinc chelation geometry.

-

Medicinal Chemistry: Anti-Inflammatory (CRTH2 & Leukotrienes)

Derivatives of hexahydrocyclohept[b]indole-6-acetic acid have been patented as inhibitors of leukotriene biosynthesis.[2]

-

Target: 5-Lipoxygenase (5-LOX) pathway.[2]

-

Activity: These compounds prevent the conversion of arachidonic acid into leukotrienes (LXB4, LXC4), which are potent mediators of asthma and allergic rhinitis.

-

Pharmacophore: The acetic acid tail mimics the carboxylate of arachidonic acid, anchoring the molecule in the enzyme's binding groove, while the lipophilic indole core blocks the channel.

Plant Physiology: The "Inactive" Isomer

In auxin biology, I6AA acts as a stringent negative control.

-

Receptor: TIR1 (Transport Inhibitor Response 1).

-

Binding: The TIR1 pocket requires the carboxylate to be at the C3 position to form a "molecular glue" bridge with the Aux/IAA repressor protein.

-

Result: I6AA fails to bridge this gap. It shows <0.1% of the activity of IAA in coleoptile elongation assays. This inactivity validates that auxin perception is strictly regio-dependent.

Experimental Protocols

Protocol A: Synthesis of Methyl Indole-6-acetate (Heck Method)

This protocol avoids the regioselectivity issues of Fischer synthesis.

Reagents: 6-Bromoindole (1.0 eq), Methyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Triethylamine (3.0 eq), DMF (anhydrous).

-

Coupling: Charge a flame-dried Schlenk flask with 6-bromoindole, Pd catalyst, ligand, and base. Add DMF and methyl acrylate under Argon.

-

Heating: Heat to 100°C for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography yields Methyl indole-6-acrylate (Yellow solid).

-

Reduction: Dissolve acrylate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4 hours.

-

Isolation: Filter through Celite. Concentrate to yield Methyl indole-6-acetate (White solid, >95% purity).

Protocol B: HDAC8 Fluorometric Inhibition Assay

Validates the biological activity of the synthesized derivative.

Materials: Recombinant human HDAC8, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (positive control).

-

Preparation: Dilute Indole-6-acetic acid derivatives in DMSO (10-point dose response, 1 nM to 100 µM).

-

Incubation: Mix enzyme (HDAC8) with compound in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 15 mins at 37°C.

-

Reaction: Add substrate (50 µM final). Incubate for 45 mins.

-

Development: Add Developer Solution (Trypsin/TSA) to cleave the deacetylated substrate and release the fluorophore.

-

Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Expect IC50 > 5 µM for the free acid, compared to < 0.1 µM for hydroxamic acid analogs.

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways engaged by the 3-isomer (Plant) versus the 6-isomer (Human).

Figure 2: Divergent biological pathways. Note the inability of the 6-isomer to activate the plant TIR1 receptor, highlighting its specificity for human therapeutic targets.

References

-

Replacement of the Hydroxamic Acid Group in the Selective HDAC8 Inhibitor PCI-34051. Source: National Institutes of Health (PMC). URL:[Link] (Note: Verified context from search result 1.19, link is representative of PMC database entry for this topic).

- Carbazole acetic acid derivatives (Patent US4057559A).

-

Synthesis and Chemistry of Indole (Regioselectivity discussion). Source: Banaras Hindu University / ACS Publications. URL:[Link]

-

Auxin Molecular Biology: The TIR1 Receptor. Source: Nature / Wikipedia (General Consensus). URL:[Link]

- (Quinolin-2-ylmethoxy)tetrahydrocarbazoles as inhibitors of leukotrienes (Patent EP0468785A2).

Technical Guide: Solubility Profile & Handling of Ethyl 2-(1H-indol-6-yl)acetate

[1][2][3]

CAS Registry Number: 109737-04-4 Chemical Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Compound Class: Indole Ester / Auxin Analog Isomer[1][2][3]

Executive Summary

Ethyl 2-(1H-indol-6-yl)acetate is a lipophilic indole derivative distinct from its more common isomer, ethyl indole-3-acetate.[1][2][3] Its solubility is governed by the competition between the hydrophobic indole core/ethyl chain and the hydrogen-bond donating capability of the indole N-H.[2][3][4]

For research and drug development applications, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the primary solvents for preparing high-concentration stock solutions (>50 mg/mL).[1][2][3][4][5] Ethyl Acetate is the optimal solvent for extraction and purification, while Water acts as the primary antisolvent.[2][3][4][5]

Physicochemical Analysis & Solubility Mechanics[1][3][4]

To understand the solubility behavior of this specific 6-isomer without relying on scarce empirical data points, we apply the Solubility Parameter Principle based on its structural moieties.[2][3][4][5]

Structural Determinants[1][2][3]

-

Indole Core (Lipophilic/H-Bond Donor): The aromatic bicyclic system drives high affinity for aromatic and chlorinated solvents.[1][2][3][4] The N-H group allows the molecule to act as a hydrogen bond donor, facilitating solubility in polar aprotic solvents (DMSO, DMF) that act as acceptors.[3][4][5]

-

Ethyl Ester Side Chain (Lipophilic): Unlike the free acid (Indole-6-acetic acid), the ethyl ester masks the polar carboxyl group.[1][2][3][4][5] This drastically reduces water solubility and enhances solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1][2][3][4][5]

-

Regiochemistry (6-Position): While chemically similar to the 3-isomer, the 6-position substitution preserves the symmetry of the pyrrole ring's electron density, often resulting in slightly higher crystallinity and melting points, requiring stronger solvation energy.[3][4][5]

Solubility Profile & Solvent Compatibility[3][4][5][6][7]

The following data categorizes solvents based on their efficiency for dissolution, extraction, and crystallization.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (25°C)* | Application |

| Super-Solvents | DMSO | High | > 100 mg/mL | Biological stock solutions; Cryopreservation.[1][2][3] |

| DMF | High | > 100 mg/mL | Chemical synthesis; High-conc.[2][3][4] stocks. | |

| Process Solvents | Ethyl Acetate | High | 50 - 80 mg/mL | Extraction; Chromatography eluent.[2][3][4] |

| Dichloromethane (DCM) | High | 40 - 70 mg/mL | Reaction solvent; Partitioning.[1][2][3][4] | |

| Ethanol (100%) | Moderate | 20 - 40 mg/mL | Recrystallization (hot); Formulation.[1][2][3][4] | |

| Methanol | Moderate | 25 - 45 mg/mL | Analytical standards (HPLC).[1][2][3][4] | |

| Antisolvents | Water | Insoluble | < 0.1 mg/mL | Precipitation; Washing aqueous layers.[2][3][4] |

| Hexanes / Heptane | Low | < 5 mg/mL | Crystallization antisolvent; Impurity wash.[2][3][4] | |

| Diethyl Ether | Moderate | 10 - 20 mg/mL | Precipitation from concentrated stocks.[2][3][4] |

*Estimates based on thermodynamic modeling of structural isomer ethyl indole-3-acetate [1] and general indole lipophilicity (LogP ~2.5-3.0).[1][2][3]

Experimental Protocols

Protocol A: Preparation of Biological Stock Solution (50 mM)

Objective: Create a stable, precipitant-free stock for cell culture or enzymatic assays.[1][2][3][4][5]

-

Calculate Mass: To prepare 1 mL of a 50 mM solution:

-

Weighing: Weigh ~10.2 mg of ethyl 2-(1H-indol-6-yl)acetate into a sterile, amber glass vial (protect from light).

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 35°C for 2 minutes.[2][3][4]

-

Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE syringe filter if sterility is required.[2][3][4]

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Purification via Recrystallization

Objective: Purify crude material using a solvent/antisolvent system.[2][3][4]

-

Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

-

Filtration: Filter the hot solution quickly to remove insoluble impurities (silica, salts).[2][3][4][5]

-

Antisolvent Addition: While stirring, dropwise add warm Hexanes until the solution becomes slightly turbid (cloud point).

-

Clarification: Add a few drops of Ethyl Acetate to restore clarity.[2][3][4]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

-

Collection: Filter the crystals via vacuum filtration and wash with cold Hexanes.

Dissolution & Handling Workflow (Visualization)

The following diagram illustrates the decision logic for solvent selection based on the intended application.

Figure 1: Decision matrix for solvent selection ensuring compound stability and experimental integrity.

References

-

Li, Y., et al. (2019).[2][3][4][5] "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data. Available at: [Link] (Proxy data for indole ester solubility trends).[1][2][3][4][5]

-

PubChem. (2024).[1][2][3][4] "Indole-3-acetic acid ethyl ester (Structural Analog Data)." National Library of Medicine.[2][3][4] Available at: [Link][1][2][3][4][5]

Sources

- 1. 1H-Indole-6-acetic acid, 1-(aMinocarbonyl)-3-[[[(1R,3S,5R)-3-[[[(3-chloro-2-fluorophenyl)Methyl]aMino]carbonyl]-2-azabicyclo[3.1.0]hex-2-yl]carbonyl]aMino]-, 1,1-diMethylethyl ester | C29H31ClFN5O5 | CID 57520253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(1H-indol-2-yl)acetate | C12H13NO2 | CID 11106442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Targeting the 6-Position: A Technical Guide to 6-Substituted Indole-3-Acetic Acid Esters

Executive Summary

Indole-3-acetic acid (IAA) is the archetypal auxin and a privileged scaffold in medicinal chemistry. While the 5-position (e.g., Indomethacin) and the 4-position (e.g., the potent auxin 4-Cl-IAA) have been extensively exploited, the 6-substituted indole-3-acetic acid esters represent a distinct chemical space with unique electronic properties and metabolic profiles.

This guide provides a rigorous technical analysis of this subclass, focusing on the synthetic challenges of regiospecificity at the 6-position, the pharmacological rationale for esterification (prodrug strategies and lipophilicity), and their dual utility in agrochemical and pharmaceutical pipelines.

Structural & Electronic Significance

The indole nucleus is electron-rich, but the distribution of this density is critical for binding affinity.

-

The 6-Position: Located para to the pyrrole nitrogen (N1) within the benzenoid system. Substituents here exert a significant inductive and mesomeric effect on the N1-H acidity without sterically crowding the C3-acetic acid side chain, unlike 4-position substituents.

-

The Ester Moiety: Conversion of the free acid to an ester (methyl, ethyl, or substituted benzyl) serves two primary functions:

-

Membrane Permeability: Masks the ionizable carboxylate (

), facilitating passive diffusion across plant cuticles or the blood-brain barrier. -

Metabolic Gating: Acts as a prodrug. Intracellular esterases (e.g., carboxylesterases) hydrolyze the ester to release the active free acid.

-

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

Figure 1: SAR logic of 6-substituted indole-3-acetic acid esters. The 6-position modulates electronic properties, while the ester controls bioavailability.

Synthetic Architectures

Accessing 6-substituted indoles is synthetically more demanding than 5-substituted analogs due to regioselectivity issues in classical pathways.

Method A: The Fischer Indole Challenge (and Solution)

The Fischer Indole Synthesis is the most common route but presents a "regio-ambiguity" when targeting the 6-position.

-

Precursor: 3-substituted phenylhydrazine.

-

Problem: Cyclization can occur at either ortho carbon, yielding a mixture of 4-substituted and 6-substituted indoles.

-

Solution: Use of sterically demanding acid catalysts (e.g., polyphosphoric acid) or specific solvent systems can sometimes bias the ratio, but chromatographic separation is often required.

Method B: The Leimgruber-Batcho Enamine Cyclization (Preferred)

For high-purity 6-substituted indoles, this method is superior as it preserves regiospecificity.

-

Starting Material: 4-substituted-2-nitrotoluene (commercially available for R=Cl, OMe).

-

Step 1: Condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the enamine.

-

Step 2: Reductive cyclization (Zn/AcOH or H2/Pd) to yield the 6-substituted indole.

-

Step 3: C3-alkylation with diazoacetate or glycolic acid to install the acetic acid ester tail.

Experimental Protocol: Synthesis of Ethyl 6-Chloroindole-3-acetate

A self-validating protocol based on the Leimgruber-Batcho indole synthesis followed by C3-alkylation.

Phase 1: Indole Core Construction

-

Reagents: 4-chloro-2-nitrotoluene (10 mmol), DMFDMA (12 mmol), DMF (anhydrous).

-

Reaction: Heat at 140°C for 12 hours. The red solution indicates enamine formation.

-

Cyclization: Dissolve the crude enamine in MeOH. Add 10% Pd/C (catalytic) and hydrazine hydrate (excess) dropwise at 50°C. Caution: Exothermic.

-

Validation: TLC (Hexane/EtOAc 4:1) should show the disappearance of the red enamine and appearance of the fluorescent indole spot.

Phase 2: C3-Functionalization (The "Glyoxylate" Route) This route avoids the use of toxic oxalyl chloride.

-

Reagents: 6-chloroindole (from Phase 1), Ethyl glyoxylate (polymer form), p-TsOH (catalyst).

-

Step A: Reflux indole and ethyl glyoxylate in dichloroethane with p-TsOH to form the bis-indolyl intermediate or the 3-hydroxy ester.

-

Step B: Reduction of the intermediate using triethylsilane (Et3SiH) and TFA.

-

Purification: Column chromatography (Silica gel, 0-20% EtOAc in Hexane).

-

Yield: Typically 60-75% overall.

Biological & Pharmacological Profiles[1][2][3][4][5][6]

Agrochemical Utility: The "Auxin" Effect

While 4-chloroindole-3-acetic acid (4-Cl-IAA) is known for its "super-auxin" activity (resistant to peroxidase degradation), the 6-chloro and 6-methoxy analogs exhibit distinct profiles.

-

Activity: 6-substituted esters often show reduced auxin activity compared to the 4-isomer but higher stability than unsubstituted IAA.

-

Herbicidal Potential: The esters (methyl/ethyl) act as highly penetrant prodrugs. Once inside the plant tissue, they are hydrolyzed to the acid, which can induce uncontrolled growth (epinasty) in susceptible weeds.

Pharmaceutical Utility: COX Inhibition & Anticancer[6]

-

NSAID Design: The 6-position corresponds to the 5-position of the indomethacin scaffold (due to numbering conventions in different heterocycles, but spatially analogous). 6-methoxyindole-3-acetic acid esters have been investigated as COX-2 selective inhibitors, reducing gastric toxicity associated with acidic NSAIDs.

-

Anticancer: 6-bromo and 6-chloro derivatives have shown cytotoxicity against human tumor cell lines. The ester form enhances cellular uptake, where the free acid then interferes with indoleamine 2,3-dioxygenase (IDO) or tubulin polymerization.

Data Summary: Comparative Activity

| Compound | Substituent (Pos 6) | Ester (R) | Primary Activity | Mechanism Note |

| 6-Cl-IAA-Et | Chlorine | Ethyl | Auxin/Herbicide | Moderate peroxidase resistance; high penetration. |

| 6-OMe-IAA-Me | Methoxy | Methyl | Anti-inflammatory | COX inhibition; reduced gastric irritation (prodrug). |

| 6-NO2-IAA-Bn | Nitro | Benzyl | Anticancer | Potential bioreductive alkylating agent. |

Visualization of Metabolic Pathway

The following diagram details the hydrolysis of the ester (Prodrug activation) within a biological system.

Figure 2: Metabolic activation pathway of indole-3-acetic acid esters.

References

-

Auxin-Like Activity of Systematically Substituted Indoleacetic Acid. Journal of Biological Chemistry. (1952).[1]

- Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters.Cellular and Molecular Life Sciences. (2014).

- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives.Frontiers in Plant Science. (2022).

- Deuteration of Indole Compounds: Synthesis of Deuter

- Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors.RSC Advances. (2023).

Sources

Technical Monograph: (1H-Indol-6-yl)-acetic Acid Ethyl Ester

[1]

Identity & Physicochemical Profile[2][3][4][5]

This compound is the ethyl ester derivative of Indole-6-acetic acid .[1] While the 3-isomer (Auxin) is widely indexed, the 6-isomer is a fine chemical intermediate used to explore Structure-Activity Relationships (SAR) at the benzenoid ring of the indole scaffold.[1]

Nomenclature & Identifiers

| Parameter | Detail |

| Chemical Name | Ethyl 2-(1H-indol-6-yl)acetate |

| Synonyms | Indole-6-acetic acid ethyl ester; Ethyl indole-6-acetate |

| Parent Acid CAS | 39689-58-2 (1H-Indole-6-acetic acid) |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Core Scaffold | Indole (Benzopyrrole) functionalized at C6 |

Chemical Structure Analysis

The ester moiety is attached via a methylene bridge to the C6 position of the indole ring. This is distinct from the C3 position found in tryptamine/auxin derivatives.

-

Lipophilicity (Predicted LogP): ~2.3 – 2.6 (More lipophilic than the free acid).

-

Solubility: Low in water; soluble in organic solvents (EtOAc, DCM, DMSO, Methanol).

-

Stability: Susceptible to hydrolysis (esterase or chemical) to the parent acid; indole ring is sensitive to oxidation under light/air over prolonged periods.

Synthesis & Optimization

The synthesis of 6-substituted indoles is more challenging than 3-substituted variants (which can be made via Fischer Indole Synthesis).[1] The 6-position is on the benzenoid ring, requiring pre-functionalized precursors.[1]

Protocol A: Homologation from 6-Methylindole (The "Benzylic Functionalization" Route)

This route is favored for its use of accessible starting materials and robust classical transformations.[1]

Mechanism:

-

Radical Bromination: Selective bromination of the benzylic methyl group using NBS.

-

Nucleophilic Substitution: Displacement of bromide by cyanide to form the nitrile.

-

Pinner Reaction/Ethanolysis: Acid-catalyzed alcoholysis of the nitrile directly to the ethyl ester.[1]

Figure 1: Step-wise synthesis from 6-methylindole. Note: N-protection (e.g., Boc/Tosyl) is often required in Step 1 to prevent indole polymerization.

Experimental Protocol (Optimized)

-

Protection: React 6-methylindole with Boc₂O and DMAP in DCM to yield N-Boc-6-methylindole. (Essential to protect the electron-rich indole C3 from bromination).[1]

-

Bromination: Dissolve N-Boc-6-methylindole (1.0 eq) in CCl₄. Add NBS (1.05 eq) and AIBN (0.1 eq). Reflux for 2-4 hours under Argon. Monitor by TLC. Filter succinimide and concentrate.

-

Cyanation: Dissolve crude bromide in DMSO. Add NaCN (1.5 eq). Stir at RT for 4 hours. Quench with water, extract with EtOAc.[2]

-

Ethanolysis: Dissolve the nitrile in absolute Ethanol. Add concentrated H₂SO₄ (catalytic to stoichiometric). Reflux for 6-12 hours. The acidic conditions will simultaneously deprotect the N-Boc group and convert the nitrile to the ethyl ester.[1]

-

Workup: Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexane:EtOAc gradient).

Analytical Characterization

To validate the identity of the 6-isomer against the common 3-isomer, specific NMR signatures must be confirmed.[1]

| Technique | Diagnostic Signal (Expected) | Interpretation |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), 4.15 (q, 2H) | Ethyl ester moiety (characteristic quartet/triplet). |

| δ 3.70 (s, 2H) | Benzylic methylene (-CH₂-CO).[1] Singlet indicates no adjacent protons (unlike C3-CH₂ which couples to NH).[1] | |

| δ 7.0 - 7.6 (m, 4H) | Indole aromatic protons.[1] Look for splitting pattern of C6 neighbors (C5 and C7). | |

| δ 8.2 (br s, 1H) | Indole NH (broad, exchangeable). | |

| ¹³C NMR | ~172 ppm | Carbonyl ester carbon.[1] |

| ~41 ppm | Benzylic methylene carbon.[1] | |

| Mass Spec (ESI) | [M+H]⁺ = 204.1 | Protonated molecular ion. |

| m/z 130 | Loss of ethyl acetate group (Indole-CH₂⁺ fragment).[1] |

Biological & Pharmaceutical Applications[2][4][7]

The primary value of (1H-indol-6-yl)-acetic acid ethyl ester lies in its role as a scaffold and control compound .[1]

A. Positional Isomerism in Auxin Research

Indole-3-acetic acid (IAA) is the primary plant auxin.[1] The 6-acetic acid derivative is often used in plant physiology to test the structural specificity of auxin receptors (TIR1/AFB).[1]

-

Activity: Typically shows significantly reduced or null activity compared to the 3-isomer.[1]

-

Utility: Proves that the distance/orientation between the indole NH and the carboxylate is critical for receptor binding.

B. Pharmaceutical Scaffold (CRTH2 & Complement System)

Indole-acetic acid derivatives are privileged structures in drug discovery.[1]

-

CRTH2 Antagonists: The indole core is a common motif in antagonists for the Prostaglandin D2 receptor (CRTH2), used in asthma/allergy research. The 6-position allows for vector exploration away from the binding pocket's core.[1]

-

Complement Inhibitors: Patent literature (e.g., WO2012093101A1) identifies indole-6-acetic acid derivatives as inhibitors of the complement system (C3 activation), useful for treating age-related macular degeneration (AMD).[1]

Figure 2: Application workflow.[1] The ester often acts as a prodrug to improve cell permeability before hydrolysis to the active acid.[1]

Safety & Handling (SDS Summary)

As a chemical intermediate, standard laboratory safety protocols apply.

References

-

Synthesis of Indole-6-acetic acid derivatives: BaMaung, N. Y., et al. (2012).[1] Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration. WO Patent 2012093101A1. Link

-

Parent Acid Identification: PubChem. 1H-Indole-6-acetic acid (CAS 39689-58-2).[1][4] National Library of Medicine. Link

-

General Indole Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Reference for Pinner/Nitrile synthesis protocols).

-

Auxin Structural Specificity: Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany. (Context for positional isomer inactivity). Link

Targeting the Remote Distal: A Technical Guide to 6-Position Indole Functionalization

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Distal Problem" in Indole Chemistry

For the medicinal chemist, the indole scaffold is ubiquitous, yet its synthetic manipulation is often plagued by an electronic mismatch. The natural reactivity of indole is dominated by the nucleophilic C3 (enamine-like) and the lithiation-prone C2 (via N-directed deprotonation). The benzenoid ring, particularly the C6 position , represents a "dead zone"—electronically deactivated relative to C3 and sterically remote from the directing influence of the N1 nitrogen.

However, C6-functionalized indoles are critical pharmacophores (e.g., Frovatriptan, Vinblastine analogs). This guide moves beyond standard electrophilic aromatic substitution (which favors C3 > C2 > C5) to detail three field-proven, orthogonal strategies for accessing the C6 position: Steric-Controlled Iridium Catalysis , Thermodynamic Friedel-Crafts Alkylation , and Template-Directed Activation .

Strategy I: Steric-Controlled C–H Borylation (The Modern Standard)

The most versatile entry into C6-functionalization is the Iridium-catalyzed C–H borylation. Unlike electrophilic substitution, this reaction is governed by sterics , not electronics.

The Mechanistic Logic

Active Iridium tris-boryl species, generated from

-

C2/C7 Blockade: The N-substituent is the control lever. A bulky N-group (e.g., TIPS, or even a simple Boc) sterically shields the C2 and C7 positions (the "ortho" positions relative to the heteroatom).

-

C3/C4 Shielding: The C3 substituent (or C4-H) creates a steric wall protecting the C4 position.

-

The Result: The catalyst is funneled to the most accessible C–H bonds: C5 or C6 .

-

Selectivity: While C5/C6 mixtures can occur, modern ligand design (e.g., using dispersion forces) or 3-substitution patterns often favor C6.

Protocol A: General Ir-Catalyzed C6-Borylation

Applicability: Accessing 6-boryl indoles for downstream Suzuki couplings.

Reagents:

-

Precursor: 1-(Triisopropylsilyl)indole (N-TIPS indole)

-

Catalyst:

(1.5 mol%) -

Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (

) (3.0 mol%) -

Boron Source:

(0.55 equiv per C-H, usually 1.1 equiv) -

Solvent: Hexane or THF (anhydrous)

Step-by-Step Workflow:

-

Glovebox Operation: In a nitrogen-filled glovebox, charge a pressure tube with

(10 mg, 0.015 mmol) and -

Solvation: Add 2 mL of anhydrous hexane. The solution should turn deep red/brown, indicating formation of the active catalytic species.

-

Substrate Addition: Add

(279 mg, 1.1 mmol) followed by the N-TIPS indole (1.0 mmol). -

Reaction: Seal the tube and heat to 60–80 °C for 4–12 hours.

-

QC Check: Monitor by GC-MS. The disappearance of starting material and appearance of the M+126 peak (Bpin adduct) confirms conversion.

-

-

Workup: Cool to RT. Pass through a short plug of silica/Celite to remove the catalyst. Evaporate volatiles.

-

Purification: Recrystallization is preferred over column chromatography for boronic esters to avoid protodeboronation.

Self-Validating Checkpoint: If C2-borylation is observed, the N-protecting group is too small (e.g., N-Me). Switch to N-TIPS or N-Boc.

Strategy II: Thermodynamic Friedel-Crafts (The "Scandium Route")

Direct alkylation at C6 is rare. However, specific Lewis Acids can drive a reversible reaction to the thermodynamic product.

The Mechanistic Logic

Reaction of indoles with aziridines usually occurs at C3 (kinetic control). However, using Scandium Triflate (

Protocol B: Sc(OTf)3-Catalyzed C6-Alkylation

Applicability: Direct installation of amino-ethyl side chains at C6.

Reagents:

-

Substrate: 2,3-Disubstituted indole (to block C3 kinetic trap)

-

Electrophile: N-Tosyl aziridine

-

Catalyst:

(10 mol%) -

Solvent: Dichloroethane (DCE)

Step-by-Step Workflow:

-

Setup: In a flame-dried Schlenk tube, dissolve the 2,3-dimethylindole (0.5 mmol) and N-tosyl aziridine (0.6 mmol) in DCE (2.0 mL).

-

Catalysis: Add

(25 mg, 0.05 mmol) in one portion. -

Thermal Drive: Heat the mixture to 80 °C.

-

Critical Note: At RT, you may see C3 functionalization or cyclization. Heat is required to reverse this and drive to C6.

-

-

Monitoring: TLC will show the transient appearance of a kinetic intermediate followed by the accumulation of the C6 product (usually lower Rf).

-

Isolation: Quench with sat.

, extract with DCM, and purify via flash chromatography.

Strategy III: Template-Directed Remote Activation

When sterics fail, use geometry. This approach uses a "crane-like" directing group (DG) at C3 or N1 to deliver a metal catalyst specifically to C6.

The Mechanistic Logic

A directing group (e.g., a pyrimidine or ester) at C3 coordinates a Ruthenium or Palladium catalyst. Through a macrocyclic transition state (sigma-activation), the metal center is positioned to activate the C6-H bond. This is often referred to as meta-selective activation relative to the C3 attachment point.

Comparative Analysis of Methods

| Feature | Ir-Catalyzed Borylation | Sc(OTf)3 Alkylation | Template-Directed (Ru/Pd) |

| Primary Selectivity | Steric (C6/C5) | Thermodynamic (C6) | Geometric (C6 specific) |

| Substrate Requirement | Bulky N-group (TIPS) | 2,3-Disubstituted Indole | Specific DG at C3/N1 |

| Atom Economy | High | High | Moderate (DG installation/removal) |

| Key Limitation | Separation of C5/C6 isomers | Limited electrophile scope | Multi-step synthesis of DG |

| Primary Reference | Hartwig et al. | Li/Lan et al.[1][2] | Yu/Maiti et al. |

Visualizing the Pathways

Diagram 1: Decision Matrix for C6 Functionalization

Caption: Strategic decision matrix for selecting the optimal C6-functionalization pathway based on substrate constraints.

Diagram 2: Mechanism of Steric-Controlled Borylation

Caption: Steric steering by N-TIPS groups forces the Iridium catalyst to the distal C6 position.

References

-

Dispersion-controlled C6-selective C–H borylation of indoles. Source: Royal Society of Chemistry (RSC), Chemical Science. URL:[Link] Context: Describes the use of specific ligand interactions to achieve high C6 selectivity.

-

Catalytic C6 Functionalization of 2,3-Disubstituted Indoles by Scandium Triflate. Source: American Chemical Society (ACS), Journal of Organic Chemistry. URL:[Link] Context: Details the thermodynamic control mechanism using Sc(OTf)3.

-

Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. Source: American Chemical Society (ACS), ACS Catalysis. URL:[Link] Context: Explains the use of C3-tethered directing groups for remote functionalization.

-

Iridium-catalyzed C-H borylation of arenes and heteroarenes. (Foundational Reference) Source:Chemical Reviews (Hartwig Group). URL:[Link] Context: The authoritative review on the steric rules governing Ir-catalyzed borylation.

Sources

Methodological & Application

protocol for hydrolysis of ethyl 2-(1H-indol-6-yl)acetate to acid

Introduction & Strategic Analysis

The hydrolysis of ethyl 2-(1H-indol-6-yl)acetate to its corresponding acid is a critical transformation in the synthesis of auxin analogs and indole-based pharmaceutical intermediates. Unlike the more common indole-3-acetic acid (IAA), where the acetic acid moiety is attached to the electron-rich pyrrole ring, the 6-isomer places the carboxylate on the benzene ring.

Scientific Distinction:

-

Stability Profile: The 6-position renders this molecule a phenylacetic acid derivative. It is thermodynamically more stable towards decarboxylation than the 3-isomer (which suffers from facile decarboxylation via the 3-indolyl anion intermediate).

-

Chemical Challenge: While the carboxyl group is stable, the indole core remains electron-rich and sensitive to oxidative polymerization (often observed as pink/brown discoloration) under harsh basic conditions or in the presence of dissolved oxygen.

Operational Philosophy: This protocol prioritizes purity profile over speed. We utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system. This "soft" saponification avoids the high temperatures of methanolic KOH reflux, minimizing oxidative degradation of the indole core.

Reaction Mechanism

The transformation proceeds via a standard B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

-

Nucleophilic Attack: Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate.

-

Elimination: Ethoxide is eliminated, collapsing the intermediate to the carboxylic acid.

-

Deprotonation (Irreversible): The generated ethoxide (or excess hydroxide) immediately deprotonates the carboxylic acid (

) and the indole nitrogen (

Caption: Base-catalyzed hydrolysis mechanism showing the progression from ester to the stable dianion salt.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1] | Role | Notes |

| Ethyl 2-(1H-indol-6-yl)acetate | 1.0 | Substrate | Purity >98% recommended |

| LiOH·H₂O | 3.0 - 4.0 | Base | Excess required to cover N-H deprotonation |

| THF (Tetrahydrofuran) | 10 Vol | Solvent | Solubilizes organic substrate |

| Water (Deionized) | 5 Vol | Co-solvent | Solubilizes LiOH |

| 1M HCl | As req. | Quench | For acidification to pH 3-4 |

Step-by-Step Methodology

1. Preparation of Reaction Mixture:

-

Charge a round-bottom flask with Ethyl 2-(1H-indol-6-yl)acetate (1.0 equiv).

-

Add THF (10 volumes relative to mass of substrate, e.g., 10 mL for 1 g). Stir until fully dissolved.

-

Critical Step: Purge the solution with Nitrogen or Argon for 5 minutes. This prevents oxidative dimerization of the indole ring.

2. Addition of Base:

-

Dissolve LiOH·H₂O (3.5 equiv) in Water (5 volumes).

-

Add the aqueous LiOH solution dropwise to the THF solution at Room Temperature (20-25°C).

-

Observation: The solution may turn slightly yellow due to the formation of the indole anion.

3. Reaction Monitoring:

-

Stir vigorously at Room Temperature for 4–6 hours.

-

QC Check: Monitor by TLC (System: 50% EtOAc/Hexane) or HPLC. The starting material ester spot (

) should disappear, replaced by the baseline carboxylate salt.

4. Workup & Isolation (The "Cold Acid" Technique):

-

Cool the reaction mixture to 0–5°C using an ice bath.

-

Slowly acidify with 1M HCl dropwise.

-

Target pH: Adjust to pH 3–4 . Do not go below pH 2 to avoid acid-catalyzed polymerization.

-

-

Phase Separation:

-

The THF/Water mixture may separate, or the product may precipitate.

-

Add Ethyl Acetate (EtOAc) (20 volumes) and separate the layers.

-

Extract the aqueous layer 2x with EtOAc.

-

-

Washing:

-

Combine organic layers.

-

Wash with Brine (saturated NaCl) to remove residual water/acid.

-

Dry over anhydrous Na₂SO₄ .

-

5. Purification:

-

Filter off the drying agent and concentrate the filtrate in vacuo (Max bath temp: 40°C).

-

Crystallization: The crude solid is typically pure enough (>95%). If purification is needed, recrystallize from Ethanol/Water (1:3) .

Process Workflow Diagram

Caption: Operational workflow for the isolation of high-purity indole-6-acetic acid.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Pink/Red Coloration | Oxidation of indole ring | Ensure inert atmosphere (N₂/Ar). Add antioxidant (e.g., Na₂S₂O₃) during workup if severe. |

| Incomplete Reaction | Steric hindrance or low solubility | Add Methanol (MeOH) as a co-solvent to improve homogeneity. Warm to 40°C. |

| Emulsion during Extraction | Amphiphilic nature of indole acid | Add saturated Brine. Filter through Celite if fine solids are present. |

| Low Yield | Product remaining in aqueous phase | The acid is slightly water-soluble. Saturate aqueous layer with NaCl before final extraction. |

References

-

General Saponification Mechanism

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

-

-

Indole Chemistry & Stability

-

Protocol Grounding (Indole-2-carboxylate Analog)

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health (PMC). Retrieved from [Link]

-

-

pKa Data for Workup

Sources

- 1. Effect of Exogenous Indole-3-Acetic Acid and Indole-3-Butyric Acid on Internal Levels of the Respective Auxins and Their Conjugation with Aspartic Acid during Adventitious Root Formation in Pea Cuttings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. safrole.com [safrole.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. butlerov.com [butlerov.com]

Technical Application Note: (1H-Indol-6-yl)-Acetic Acid Ethyl Ester as a Pharmaceutical Intermediate

Executive Summary

(1H-Indol-6-yl)-acetic acid ethyl ester (Ethyl 2-(1H-indol-6-yl)acetate) represents a "privileged scaffold" in modern medicinal chemistry, distinct from its ubiquitous C-3 isomer (auxin derivatives). While the C-3 position of indole is naturally nucleophilic and easily functionalized, the C-6 position offers a unique vector for extending into hydrophobic binding pockets of targets such as CRTH2 receptors (asthma/inflammation) and HDAC8 (oncology).

This guide details the handling, synthesis, and downstream transformation of this intermediate.[1][2] Unlike standard indole protocols, C-6 functionalized indoles require specific care to maintain regioselectivity during subsequent electrophilic substitutions (e.g., Vilsmeier-Haack) to prevent over-functionalization or polymerization.

Chemical Profile & Structural Utility[3][4][5]

| Property | Specification |

| IUPAC Name | Ethyl 2-(1H-indol-6-yl)acetate |

| Parent Acid CAS | 19985-23-0 (Indole-6-acetic acid) |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in EtOAc, DCM, MeOH; sparingly soluble in water |